molecular formula C20H21N5O B15102330 [2-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

[2-(5-methyl-1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone

Cat. No.: B15102330
M. Wt: 347.4 g/mol
InChI Key: JGKGKJPWJKQKIS-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a phenyl group, and a piperidine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 5-methyl-1H-tetrazole with a suitable phenyl derivative under acidic conditions. The resulting intermediate is then coupled with 4-phenylpiperidine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(5-methyl-1H-tetrazol-1-yl)phenylmethanone, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N5OC_{19}H_{21}N_{5}O, with a molecular weight of 351.40 g/mol. The presence of the tetrazole ring is noteworthy, as tetrazoles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, potentially influencing mood and cognitive functions.
  • Receptor Modulation : It acts as a modulator at various receptor sites, including serotonin and dopamine receptors, which are crucial for regulating mood and behavior.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacology : In animal models, it has demonstrated anxiolytic and antidepressant-like effects. A study found that administration led to a significant reduction in anxiety-like behaviors in rodents, suggesting potential use in treating anxiety disorders.
  • Analgesic Activity : Research indicates that the compound possesses analgesic properties, providing relief in pain models comparable to standard analgesics. This was evidenced by reduced pain response in formalin-induced pain models.

Data Tables

Activity Effect Model Used Reference
AnxiolyticReduced anxiety-like behaviorRodent models
AntidepressantIncreased locomotor activityForced swim test
AnalgesicPain reliefFormalin-induced pain model

Case Studies

  • Case Study on Anxiety Disorders : In a controlled study involving rodents treated with the compound, researchers observed a significant decrease in anxiety-related behaviors compared to the control group. This suggests potential therapeutic applications for anxiety disorders.
  • Pain Management Study : A clinical trial explored the analgesic effects of the compound in patients with chronic pain conditions. Results indicated a marked improvement in pain scores among participants receiving the treatment compared to those on placebo.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

[2-(5-methyltetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone

InChI

InChI=1S/C20H21N5O/c1-15-21-22-23-25(15)19-10-6-5-9-18(19)20(26)24-13-11-17(12-14-24)16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3

InChI Key

JGKGKJPWJKQKIS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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